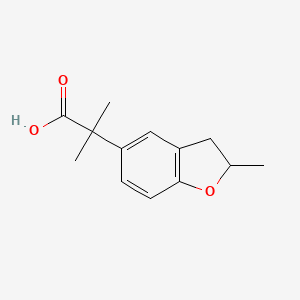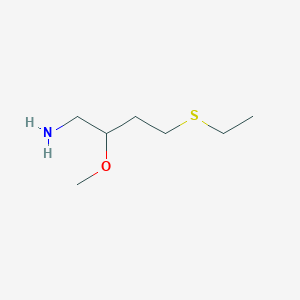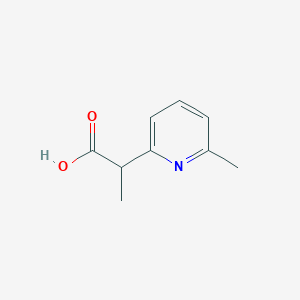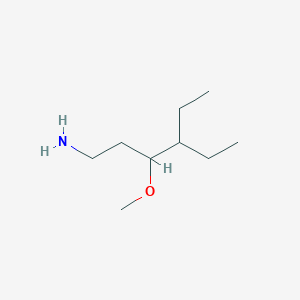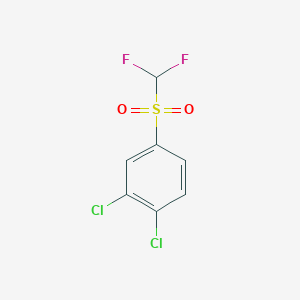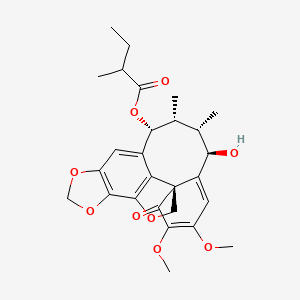
2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H12N2O2S. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Méthodes De Préparation
The synthesis of 2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Analyse Des Réactions Chimiques
2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide can be compared with other pyridine derivatives and sulfonamide compounds. Similar compounds include:
2-(pyridin-4-yl)ethane-1-sulfonamide: This compound has a similar structure but lacks the methyl group on the pyridine ring.
3-Methylpyridine: A simpler compound that serves as a starting material for the synthesis of this compound.
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H12N2O2S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
2-(3-methylpyridin-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-7-6-10-4-2-8(7)3-5-13(9,11)12/h2,4,6H,3,5H2,1H3,(H2,9,11,12) |
Clé InChI |
CMAVGMPOULSYFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)CCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


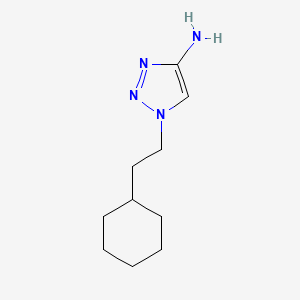

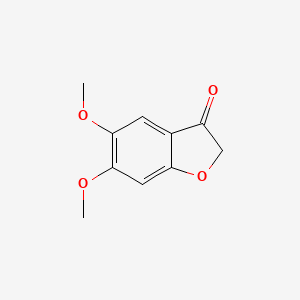

![3-[2-(Ethylsulfanyl)ethoxy]azetidine](/img/structure/B13064992.png)

